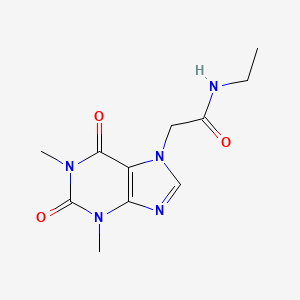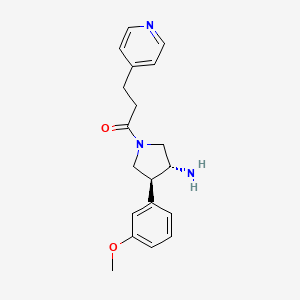
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-ethylacetamide
Vue d'ensemble
Description
“2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-ethylacetamide” is a chemical compound with the linear formula C19H22N6O5 . It is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 414.424 . More detailed physical and chemical properties are not available in the searched resources.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-ethylacetamide, also known as SMR000070321:
Pharmacological Research
SMR000070321 has been studied for its potential pharmacological properties, particularly as an adenosine receptor antagonist . Adenosine receptors play a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and immune response. By inhibiting these receptors, SMR000070321 could be useful in developing treatments for conditions such as cardiovascular diseases, neurodegenerative disorders, and inflammatory diseases .
Neuroscience Applications
In neuroscience, SMR000070321 is explored for its effects on cognitive functions and neuroprotection . Its ability to modulate adenosine receptors makes it a candidate for studying memory enhancement and neuroprotection in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease . Research indicates that it may help in reducing neuronal damage and improving cognitive performance .
Cancer Research
SMR000070321 has shown promise in cancer research due to its potential to inhibit the proliferation of cancer cells. Studies suggest that it can interfere with the signaling pathways that promote tumor growth and metastasis. This makes it a potential candidate for developing anticancer therapies , particularly for cancers that are resistant to conventional treatments .
Cardiovascular Studies
In cardiovascular research, SMR000070321 is investigated for its effects on heart rate and blood pressure regulation . By acting on adenosine receptors, it can influence vasodilation and myocardial oxygen consumption , which are critical factors in managing conditions like hypertension and ischemic heart disease . Its role in protecting cardiac tissues from ischemic damage is also a significant area of study .
Immunological Research
The compound’s impact on the immune system is another important application. SMR000070321 is studied for its potential to modulate immune responses , which could be beneficial in treating autoimmune diseases and inflammatory conditions . By regulating the activity of immune cells, it may help in reducing excessive inflammation and promoting immune tolerance .
Metabolic Disorders
Research into metabolic disorders has highlighted the potential of SMR000070321 in managing conditions like diabetes and obesity . Its ability to influence adenosine receptors can affect glucose metabolism and insulin sensitivity , making it a candidate for developing new treatments for metabolic syndrome and related disorders .
Respiratory Research
In the field of respiratory research, SMR000070321 is explored for its effects on bronchodilation and respiratory function . It may help in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) by relaxing the bronchial muscles and improving airflow. This application is particularly relevant for developing new bronchodilators .
Pain Management
Finally, SMR000070321 is studied for its potential in pain management . By modulating adenosine receptors, it can influence pain perception and provide analgesic effects. This makes it a candidate for developing new pain relief medications, especially for chronic pain conditions that are difficult to manage with existing treatments .
Safety and Hazards
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3/c1-4-12-7(17)5-16-6-13-9-8(16)10(18)15(3)11(19)14(9)2/h6H,4-5H2,1-3H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJQDZLJPXKTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-ethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-methoxyethyl)-1-[(4-methyl-1-piperazinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5681108.png)
![N,N-dimethyl-5-[(2-oxoquinolin-1(2H)-yl)methyl]-2-furamide](/img/structure/B5681121.png)

![1-(4-chlorobenzyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B5681131.png)
![6-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-benzothiazole](/img/structure/B5681135.png)

![5-(3-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5681144.png)
![2-[(4aR*,7aS*)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]ethanol](/img/structure/B5681147.png)



![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5681198.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5681201.png)